![molecular formula C22H18ClN5O4 B2723324 ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895016-87-2](/img/structure/B2723324.png)
ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H18ClN5O4 and its molecular weight is 451.87. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines and features a unique structure that includes a pyrazolo core, an acetamido group, and an ethyl ester. Its IUPAC name is:
IUPAC Name: Ethyl 4-[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]benzoate
Molecular Formula: C₁₈H₁₈ClN₅O₄
Molecular Weight: 397.83 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition: The compound acts as an inhibitor for various kinases, which are crucial in signal transduction pathways. By binding to the active sites of these enzymes, it prevents the phosphorylation of target proteins essential for cell proliferation and survival.
- Anti-inflammatory Activity: Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The compound's IC₅₀ values against COX-2 have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
1. Anti-cancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study: A study evaluated the compound's efficacy against human breast cancer cells (MCF-7), demonstrating a significant reduction in cell viability with an IC₅₀ value of approximately 15 µM. This suggests potential as a chemotherapeutic agent .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its inhibitory action on COX enzymes:
Compound | Target Enzyme | IC₅₀ (µM) |
---|---|---|
Ethyl 4-(2-(1-(3-chlorophenyl)-... | COX-2 | 0.04 ± 0.01 |
Celecoxib | COX-2 | 0.04 ± 0.01 |
Indomethacin | COX-1 | 9.17 |
These findings highlight its potential as an anti-inflammatory agent comparable to existing medications .
3. Antiviral Activity
Emerging research suggests that derivatives of pyrazolo compounds may exhibit antiviral properties by inhibiting viral replication mechanisms. Preliminary studies indicate effectiveness against specific viral strains, though further investigations are warranted to establish clinical relevance .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A study demonstrated that related compounds had minimum inhibitory concentrations (MICs) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that this compound may possess similar efficacy due to its structural similarities .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to inhibit key enzymes involved in tumor growth. Research has shown that pyrazolo[3,4-d]pyrimidines can effectively target specific pathways related to cell proliferation and metabolism. For example, docking studies have indicated that these compounds can bind to proteins involved in cancer cell signaling pathways, potentially leading to reduced tumor growth rates .
Case Studies:
- Antitubercular Activity : A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to this compound .
- Cytotoxicity Assessment : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-2-32-22(31)14-6-8-16(9-7-14)26-19(29)12-27-13-24-20-18(21(27)30)11-25-28(20)17-5-3-4-15(23)10-17/h3-11,13H,2,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIGOEGDODLMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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